molecular formula C18H24N2Na2O8 B14048868 disodium bis((2S)-2-amino-3-(4-hydroxyphenyl)propanoate) dihydrate

disodium bis((2S)-2-amino-3-(4-hydroxyphenyl)propanoate) dihydrate

Cat. No.: B14048868
M. Wt: 442.4 g/mol
InChI Key: RCMJWNHTNMOEEV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine disodium salt dihydrate is a polar, naturally occurring, non-essential amino acid. It is a derivative of L-tyrosine, which is one of the twenty amino acids used in protein biosynthesis. L-tyrosine was first discovered in 1846 by German chemist Justus von Liebig when he extracted it from casein, a protein found in milk and cheese . L-Tyrosine disodium salt dihydrate is known for its improved solubility compared to L-tyrosine, making it more suitable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosine disodium salt dihydrate can be synthesized by dissolving L-tyrosine in an extreme pH environment, either below pH 2 or above pH 9. It can also be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) to achieve higher solubility . The disodium salt form is achieved by neutralizing the amino acid with sodium hydroxide, followed by crystallization to obtain the dihydrate form.

Industrial Production Methods

In industrial settings, L-tyrosine disodium salt dihydrate is produced through fermentation processes involving genetically modified microorganisms. These microorganisms are engineered to overproduce L-tyrosine, which is then extracted and converted to its disodium salt dihydrate form through chemical reactions involving sodium hydroxide and controlled crystallization processes .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine disodium salt dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include tyrosinase or other oxidizing agents under controlled pH and temperature conditions.

    Phosphorylation: Protein kinases and adenosine triphosphate (ATP) are typically used under physiological conditions.

    Sulfation: Sulfotransferases and 3’-phosphoadenosine-5’-phosphosulfate (PAPS) are used under specific enzymatic conditions.

Major Products Formed

Mechanism of Action

L-Tyrosine disodium salt dihydrate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: An essential amino acid that is a precursor to L-tyrosine.

    L-DOPA: A direct product of L-tyrosine oxidation, used in the treatment of Parkinson’s disease.

    Phosphotyrosine: A phosphorylated form of L-tyrosine involved in cell signaling.

Uniqueness

L-Tyrosine disodium salt dihydrate is unique due to its enhanced solubility and stability compared to L-tyrosine. This makes it more suitable for use in cell culture media and industrial applications where high concentrations of L-tyrosine are required .

Properties

Molecular Formula

C18H24N2Na2O8

Molecular Weight

442.4 g/mol

IUPAC Name

disodium;2-amino-3-(4-hydroxyphenyl)propanoate;dihydrate

InChI

InChI=1S/2C9H11NO3.2Na.2H2O/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h2*1-4,8,11H,5,10H2,(H,12,13);;;2*1H2/q;;2*+1;;/p-2

InChI Key

RCMJWNHTNMOEEV-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.O.O.[Na+].[Na+]

Origin of Product

United States

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